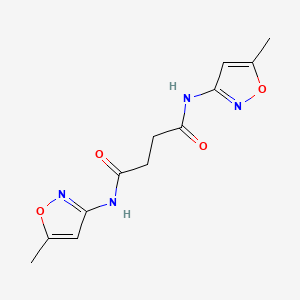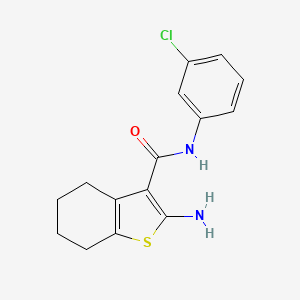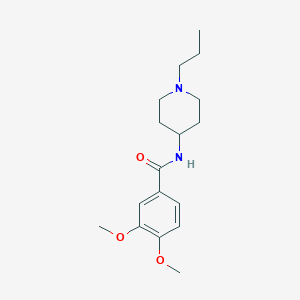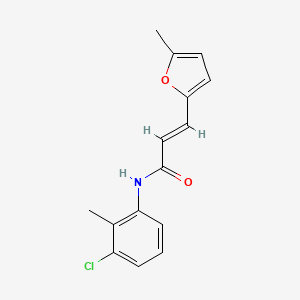
N,N'-bis(5-methyl-3-isoxazolyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(5-methyl-3-isoxazolyl)succinamide, also known as BISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISA is a succinimide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)succinamide involves its interaction with the Kv1.3 channel, which is expressed on the surface of T cells. N,N'-bis(5-methyl-3-isoxazolyl)succinamide binds to the channel and blocks its activity, preventing the influx of potassium ions into the cell. This results in a decrease in T cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on T cell activity, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of neuronal excitability. N,N'-bis(5-methyl-3-isoxazolyl)succinamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N,N'-bis(5-methyl-3-isoxazolyl)succinamide is its selectivity for the Kv1.3 channel, which allows for targeted modulation of T cell activity. However, N,N'-bis(5-methyl-3-isoxazolyl)succinamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on other ion channels and cellular processes.
将来の方向性
There are several potential future directions for research on N,N'-bis(5-methyl-3-isoxazolyl)succinamide. One area of focus could be the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases. Another direction could be the investigation of N,N'-bis(5-methyl-3-isoxazolyl)succinamide's effects on other ion channels and cellular processes, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to explore the potential use of N,N'-bis(5-methyl-3-isoxazolyl)succinamide as an antioxidant in the treatment of neurodegenerative diseases.
合成法
N,N'-bis(5-methyl-3-isoxazolyl)succinamide can be synthesized using a variety of methods, but one common approach involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N'-carbonyldiimidazole to form the corresponding imidazole derivative. This intermediate can then be reacted with succinic anhydride to yield N,N'-bis(5-methyl-3-isoxazolyl)succinamide.
科学的研究の応用
N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been used in a number of research applications, including studies on the regulation of ion channels and the modulation of synaptic transmission. In particular, N,N'-bis(5-methyl-3-isoxazolyl)succinamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of T cell activation and proliferation. This makes N,N'-bis(5-methyl-3-isoxazolyl)succinamide a potential candidate for the development of immunosuppressive drugs.
特性
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-5-9(15-19-7)13-11(17)3-4-12(18)14-10-6-8(2)20-16-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINIVBWNNNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)butanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)


![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)